2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID
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Overview
Description
2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID is an organic compound that features a butyric acid backbone with an amino group at the second position and a dichlorophenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID typically involves multi-step organic reactions. One common method includes the alkylation of 2,4-dichlorobenzene with a suitable butyric acid derivative, followed by amination. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The amination step may require catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Mono-chlorinated or dechlorinated derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The dichlorophenyl group can enhance the compound’s binding affinity to its target, while the amino group can participate in hydrogen bonding, stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
- 2-Amino-4-(2,3-dichloro-phenyl)-butyric acid
- 2-Amino-4-(2,5-dichloro-phenyl)-butyric acid
Uniqueness
2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.
Properties
IUPAC Name |
2-amino-4-(2,4-dichlorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJIELYJPAYOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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